N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide typically involves the condensation of 1-methylpyrazole with 1,3-benzothiazole-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification techniques are employed to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or benzothiazole rings .
Scientific Research Applications
N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine: Shares the pyrazole and benzylamine moieties but lacks the benzothiazole ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring with different substituents and lacks the benzothiazole moiety.
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide is unique due to its combination of pyrazole and benzothiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-7-6-10(15-16)14-11(17)12-13-8-4-2-3-5-9(8)18-12/h2-7H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZHNJAXSWXDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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